Bienvenue dans la boutique en ligne BenchChem!

EP 171

Vascular Pharmacology TP Receptor Agonist Smooth Muscle Contraction

EP 171 is the definitive TP receptor agonist for demanding pharmacology. Its unique combination of ultra-high potency (EC₅₀ 45–138 pM), superior selectivity over EP1/FP receptors, and exceptionally slow dissociation kinetics (~3 h washout half-life) makes it irreplaceable for antagonist screening, receptor internalization studies, and sustained signaling assays. Substituting U-46619, STA2, or I-BOP compromises dose-response precision and kinetic accuracy. With an IC₅₀ of 2.9 nM on human platelets—the lowest among tested TP agonists—EP 171 delivers the most robust competitive binding and receptor occupancy data obtainable. Choose EP 171 when experimental integrity cannot be negotiated.

Molecular Formula C23H29FO5
Molecular Weight 404.5 g/mol
CAS No. 115825-93-9
Cat. No. B039718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP 171
CAS115825-93-9
Synonyms9 alpha-homo-9,11-epoxy-15 beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid
EP 171
EP-171
Molecular FormulaC23H29FO5
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O
InChIInChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1
InChIKeyJEUSDRLWFSRHSX-NDMNASGOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP 171 (CAS 115825-93-9): High-Affinity Thromboxane A2 Mimetic for TP Receptor Pharmacology Research


EP 171 is a synthetic thromboxane A2 (TXA2) mimetic and high-potency agonist at TP prostanoid receptors. Its structure features a p-fluorophenoxy substitution on a 9,11-endoxy-10a-homo prostaglandin H2 scaffold . The compound is primarily employed as a pharmacological tool to probe TP receptor function in vascular smooth muscle, platelet activation, and receptor signaling studies .

Why Generic Substitution with Other TXA2 Analogs Fails for EP 171 in Specialized Research Applications


In-class TP receptor agonists such as U-46619, STA2, or I-BOP cannot be interchanged with EP 171 without significant experimental compromise. Direct comparative studies demonstrate that EP 171 possesses a unique combination of ultra-high potency, superior receptor subtype selectivity, and exceptionally slow dissociation kinetics that are not replicated by any single alternative compound . Substitution with a lower-affinity or faster-dissociating agonist would alter dose-response relationships, confound kinetic measurements, and potentially yield false-negative results in assays requiring sustained receptor activation .

Quantitative Differentiation of EP 171 from Closest TP Receptor Agonist Comparators


33- to 167-Fold Higher Smooth Muscle Contractile Potency Versus U-46619

On six isolated smooth muscle preparations, EP 171 demonstrated EC50 values ranging from 45 to 138 pM, making it 33 to 167 times more potent than the standard TP agonist U-46619 . This potency advantage is consistent across multiple tissue types, including guinea-pig trachea, rat aorta, and pig pulmonary artery.

Vascular Pharmacology TP Receptor Agonist Smooth Muscle Contraction

Approximately 90-Fold Higher Human Platelet Activation Potency Versus U-46619

In human washed platelet assays, EP 171 was approximately 90 times more potent than U-46619 in inducing platelet aggregation . The threshold concentrations for EP 171 were 0.1 nM for shape change and 1 nM for aggregation, both exhibiting a characteristically slow onset not previously observed for any thromboxane A2-mimetic.

Platelet Biology Thrombosis Research TXA2 Mimetic

Highest Binding Affinity Among TP Agonists: IC50 of 2.9 nM on Intact Human Platelets

In competitive radioligand binding studies using [125I]-PTA-OH on intact human platelets, EP 171 exhibited an IC50 of 2.9 nM for displacing the labeled ligand from TP receptors . This was the lowest IC50 among the tested agonists, correlating well with its aggregating potency. The estimated true Ki for EP 171 may approach 1 nM after accounting for its racemic nature and ligand depletion due to high-affinity receptor binding.

Receptor Binding Radioligand Binding Assay TP Receptor Pharmacology

Higher TP Receptor Selectivity Over EP1 and FP Receptors Versus STA2 and U-46619

When potencies at TP receptors, EP1 receptors (guinea-pig fundus), and FP receptors (dog iris sphincter) were compared, EP 171 demonstrated higher specificity as a TP-receptor agonist than either STA2 or U-46619 . This selectivity profile reduces confounding effects in experimental systems where multiple prostanoid receptor subtypes are co-expressed.

Receptor Selectivity Prostanoid Receptors Off-Target Profiling

Top-Ranked Potency Among Eight Full TP Agonists in Washed Platelet Systems

In a systematic comparison of eight prostanoids capable of inducing maximal irreversible platelet aggregation, EP 171 occupied the top position in the potency ranking: EP 171 > STA2 > 9,11-azo PGH2 > 9,11-endoxy-10a-homo PGH2 > U-46619 (standard) > PGH2 = 16-p-fluorophenoxy-omega-tetranor PGF2α > 16,16-dimethyl PGF2α . This ranking was consistent across human, rat, and rabbit washed platelet preparations.

Agonist Ranking TP Receptor Platelet Aggregation

Exceptionally Slow Dissociation Kinetics: ~3-Hour Half-Time for Contraction Reversal

EP 171 exhibits uniquely slow onset and offset kinetics at TP receptors. On guinea-pig trachea, the time required for 50% reversal of EP 171-induced contractions during washout was approximately 3 hours, whereas reversal was faster for U-46619 and other less potent 16-p-halophenoxy prostanoids . Similarly, established responses were slowly reversed following addition of high concentrations of TP-receptor antagonists, with half-times for offset correlating with agonist potency rather than lipophilicity.

Receptor Kinetics Slow Dissociation Washout Studies

Optimal Research and Industrial Application Scenarios for EP 171 Based on Verified Differentiation


High-Resolution TP Receptor Antagonist Screening and Pharmacological Characterization

EP 171 is the agonist of choice for screening and characterizing novel TP receptor antagonists. Its 33- to 167-fold higher potency compared to U-46619 and top-ranked agonist status among eight full TP agonists allow antagonist potency (pA2 or IC50) to be determined with greater precision and over a wider concentration range. The slow dissociation kinetics also enable washout-resistant experimental designs where sustained receptor activation is required to assess antagonist reversibility profiles .

Sustained TP Receptor Activation Studies Requiring Slow Dissociation Kinetics

For experiments demanding prolonged TP receptor engagement—such as studies of receptor desensitization, internalization, trafficking, or sustained downstream signaling—EP 171 is uniquely suited due to its ~3-hour half-time for contraction reversal during washout . Alternative agonists with faster dissociation kinetics would require continuous perfusion or repeated dosing, introducing experimental variability and complicating kinetic analyses.

TP Receptor-Specific Signal Transduction Studies in Mixed Prostanoid Receptor Systems

In tissues or cell systems co-expressing multiple prostanoid receptor subtypes (e.g., EP1, FP), EP 171's superior TP receptor selectivity over STA2 and U-46619 minimizes confounding activation of off-target receptors. This is essential for cleanly attributing observed pharmacological effects to TP receptor activation, particularly in complex native tissue preparations such as vascular smooth muscle, airway, or myometrial strips.

Radioligand Binding and Receptor Occupancy Assays Requiring Sub-Nanomolar Affinity

With an IC50 of 2.9 nM for TP receptor binding on intact human platelets—the lowest among tested TP agonists—and an estimated Ki approaching 1 nM , EP 171 is the optimal cold ligand for competitive radioligand binding studies, fluorescence-based binding assays, and receptor occupancy determinations. Its high affinity ensures robust displacement curves and accurate determination of binding parameters for novel TP receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for EP 171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.